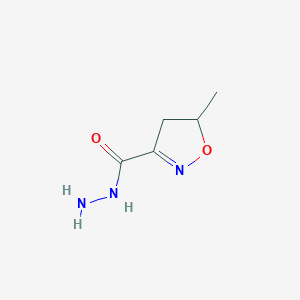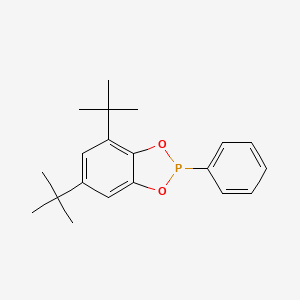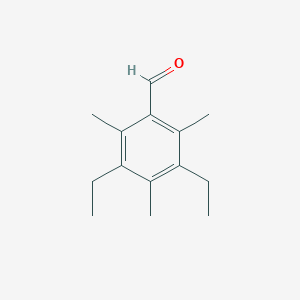
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is a complex organic compound with a unique structure that includes methoxy groups and a dihydro-phenalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Friedel-Crafts acylation followed by cyclization reactions. The reaction conditions often require the presence of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: Shares a similar core structure but lacks the methoxy groups.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar backbone.
4,7-Dimethylindan: Similar in structure but with different substituents.
Uniqueness
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90036-60-5 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5,7-dimethoxy-3,3-dimethyl-2H-phenalen-1-one |
InChI |
InChI=1S/C17H18O3/c1-17(2)9-14(18)11-5-6-15(20-4)12-7-10(19-3)8-13(17)16(11)12/h5-8H,9H2,1-4H3 |
InChI Key |
PJHJEVBIUZSMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C3C1=CC(=CC3=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)


![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)

![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)



